

Comparative analysis of Methyl 2-ethoxypyridine-3-carboxylate and its methoxy analog

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Compound of Interest

Compound Name: *Methyl 2-ethoxypyridine-3-carboxylate*

Cat. No.: *B1366403*

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Comparative Analysis: Methyl 2-ethoxypyridine-3-carboxylate and its Methoxy Analog

A detailed guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential biological activities of **Methyl 2-ethoxypyridine-3-carboxylate** and Methyl 2-methoxypyridine-3-carboxylate.

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. The subtle modification of substituent groups on this heterocyclic ring can significantly impact a molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of two closely related pyridine derivatives: **Methyl 2-ethoxypyridine-3-carboxylate** and its methoxy analog, Methyl 2-methoxypyridine-3-carboxylate. While direct comparative studies are limited, this document compiles available data to offer insights into their respective profiles.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of the two compounds is presented in the table below. These parameters are crucial in early-stage drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Property	Methyl 2-ethoxypyridine-3-carboxylate	Methyl 2-methoxypyridine-3-carboxylate
CAS Number	74357-21-4[1]	67367-26-4[2]
Molecular Formula	C ₉ H ₁₁ NO ₃ [1]	C ₈ H ₉ NO ₃
Molecular Weight	181.19 g/mol [1]	167.16 g/mol
Topological Polar Surface Area (TPSA)	48.42 Å ² [1]	Not Reported
Predicted LogP	1.2669[1]	Not Reported
Melting Point	Not Reported	Not Reported
Boiling Point	Not Reported	Not Reported

Synthesis of 2-Alkoxypyridine-3-carboxylates

The synthesis of these compounds can be achieved through several routes. A general and adaptable experimental protocol for the preparation of methyl 2-alkoxypyridine-3-carboxylates is outlined below. This procedure can be modified by selecting the appropriate alcohol (ethanol or methanol) to yield the desired product.

Experimental Protocol: Synthesis of Methyl 2-alkoxynicotinates

Materials:

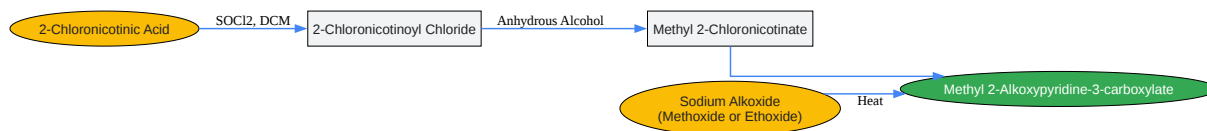
- 2-Chloronicotinic acid
- Thionyl chloride
- Anhydrous alcohol (Methanol or Ethanol)
- Anhydrous Dichloromethane (DCM)
- Sodium bicarbonate solution (saturated)

- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

- **Acid Chloride Formation:** To a solution of 2-chloronicotinic acid in anhydrous DCM, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain 2-chloronicotinoyl chloride.
- **Esterification:** Dissolve the crude 2-chloronicotinoyl chloride in the corresponding anhydrous alcohol (methanol or ethanol). Stir the mixture at room temperature overnight.
- **Alkoxylation:** To the solution from the previous step, add a solution of sodium alkoxide (prepared by dissolving sodium metal in the corresponding anhydrous alcohol). The reaction is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until completion.
- **Work-up:** Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. To the residue, add water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- **Purification:** Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-alkoxypyridine-3-carboxylate.

Characterization: The final product should be characterized by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.



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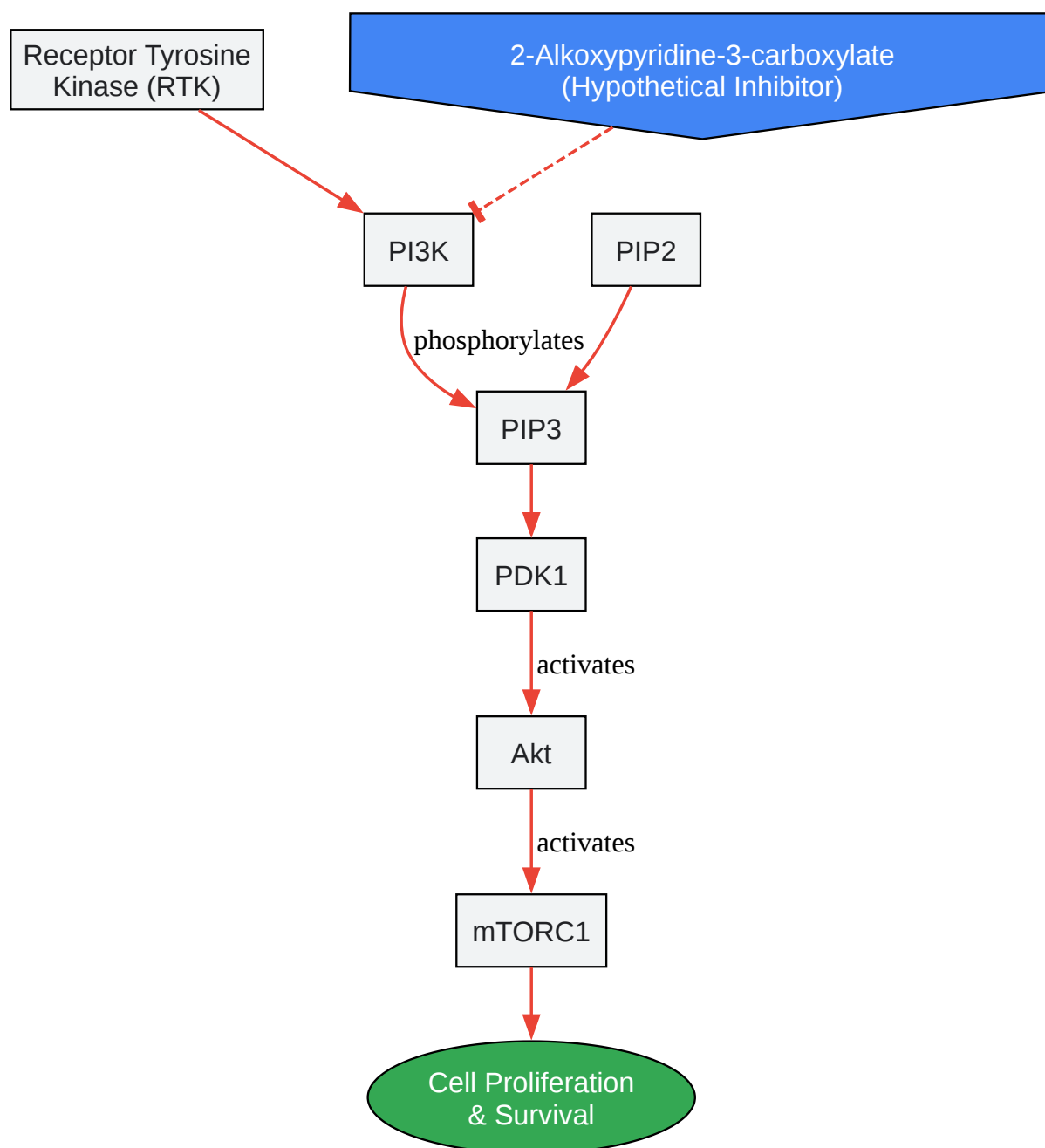
A generalized synthetic workflow for Methyl 2-alkoxypyridine-3-carboxylates.

Comparative Biological Activity

While specific head-to-head biological data for **Methyl 2-ethoxypyridine-3-carboxylate** and its methoxy analog is not readily available in the public domain, the broader class of pyridine derivatives is known to exhibit a wide range of biological activities. For instance, various substituted pyridine derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.

The difference in the alkoxy substituent (ethoxy vs. methoxy) can influence the molecule's interaction with biological targets. The slightly larger and more lipophilic ethoxy group may lead to altered binding affinities and pharmacokinetic properties compared to the methoxy group. For example, in a hypothetical scenario where these compounds are inhibitors of a specific kinase, this structural change could affect how the molecule fits into the enzyme's binding pocket.

Based on the activities of similar pyridine-3-carboxylate derivatives, a plausible signaling pathway that these compounds might modulate is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.



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Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Future Directions

To provide a conclusive comparative analysis, further experimental studies are warranted. Specifically, the following investigations would be highly valuable:

- **Direct Synthesis and Physicochemical Profiling:** A side-by-side synthesis of both compounds under identical conditions to compare yields and stability, followed by a full characterization of their physicochemical properties, including solubility and melting/boiling points.
- **In Vitro Biological Screening:** Evaluation of both compounds in a panel of relevant biological assays (e.g., kinase inhibition assays, antimicrobial susceptibility testing, or cytotoxicity assays against various cell lines) to directly compare their potency and selectivity.
- **In Silico Modeling:** Molecular docking and dynamics simulations could provide insights into the potential binding modes of these compounds with various biological targets, helping to explain any observed differences in activity.

In conclusion, while both **Methyl 2-ethoxypyridine-3-carboxylate** and its methoxy analog are valuable starting points for medicinal chemistry campaigns, a comprehensive understanding of their comparative performance requires further dedicated experimental investigation. This guide serves as a foundational resource to inform such future studies.

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